molecular formula C23H27N3O2S2 B12129855 N-(4-butylphenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide

N-(4-butylphenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide

Cat. No.: B12129855
M. Wt: 441.6 g/mol
InChI Key: PSYAAULYEGPABG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic thioacetamide derivative featuring a pentahydrobenzo[b]thiopheno[2,3-d]pyrimidine core. Its molecular formula is C₂₅H₂₅N₃O₂S₂, with a molecular weight of 463.614 g/mol . The structure includes a 4-butylphenyl substituent on the acetamide nitrogen and a methyl group at position 3 of the pyrimidine ring. The sulfur atom in the thioether linkage and the carbonyl group at position 4 of the pyrimidine are critical for its electronic and steric properties.

Properties

Molecular Formula

C23H27N3O2S2

Molecular Weight

441.6 g/mol

IUPAC Name

N-(4-butylphenyl)-2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C23H27N3O2S2/c1-3-4-7-15-10-12-16(13-11-15)24-19(27)14-29-23-25-21-20(22(28)26(23)2)17-8-5-6-9-18(17)30-21/h10-13H,3-9,14H2,1-2H3,(H,24,27)

InChI Key

PSYAAULYEGPABG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C

Origin of Product

United States

Biological Activity

N-(4-butylphenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide is a complex organic compound with notable biological activities. Its unique structure incorporates a butylphenyl group and a thioacetamide moiety linked to a pyrimidine derivative, suggesting potential therapeutic applications. This article reviews the biological activity of this compound based on various studies and findings.

  • Molecular Formula : C26H27N3O2S2
  • Molecular Weight : Approximately 477.64 g/mol

The compound's structure is characterized by several functional groups that may contribute to its biological activity. The presence of a pentahydrobenzo[b]thiophene structure may enhance its interaction with biological targets.

Biological Activity Overview

Preliminary studies indicate that compounds similar to this compound exhibit significant biological activities. These activities may include:

  • Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various microbial strains.
  • Cholinesterase Inhibition : Some derivatives have been identified as potent inhibitors of butyrylcholinesterase (BChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s .
  • Anticancer Activity : Structural analogs have demonstrated cytotoxic effects on cancer cell lines.

1. Inhibition Studies

Research has focused on the inhibition of cholinesterases due to their relevance in neurodegenerative disorders. A study evaluated several thienobenzo-thiazoles and naphtho-oxazoles for their inhibitory activities against acetylcholinesterase (AChE) and BChE. The results indicated that specific structural modifications could enhance inhibitory potency .

Compound NameIC50 (µM) AChEIC50 (µM) BChENotable Features
Thienobenzo-thiazole 110.47.7Strong electron-withdrawing group
Naphtho-oxazole 15.49.9Enhanced lipophilicity

2. Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the presence of specific substituents on the phenyl ring significantly influences biological activity. Electron-donating groups tend to reduce inhibitory effects against cholinesterases .

Case Study 1: Anticancer Activity

A derivative structurally related to this compound was tested against various cancer cell lines. The results indicated a concentration-dependent cytotoxic effect with an IC50 value of approximately 25 µM .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, compounds similar to this acetamide were evaluated against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones in disc diffusion assays, indicating potential as broad-spectrum antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Modifications: Thiopheno-Pyrimidine Derivatives

  • Compound A: 2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide Key differences:
  • Substituents : 4-Ethoxyphenyl (vs. 3-methyl in the target) and 4-methylphenyl (vs. 4-butylphenyl).
  • Molecular formula : C₂₈H₂₉N₃O₃S₂ (MW: 519.72 g/mol), indicating higher hydrophobicity due to the ethoxy group .
  • Synthetic yield: Not explicitly reported, but analogous reactions (e.g., alkylation of thiols with chloroacetamides) typically yield 68–85% .
  • Compound B: N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide Key differences:
  • Core structure : Incorporates a triazolo-pyrimidine fused system (vs. pyrimidine alone).
  • Substituents : Unsubstituted phenyl group (vs. 4-butylphenyl).
  • Biological relevance : Triazolo derivatives often exhibit enhanced cytotoxicity; however, specific data for Compound B are unavailable .

Substituent Variations: Acetamide Side Chains

  • Compound C: 2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide Key differences:
  • Linkage: Phenoxyacetamide (vs. thioacetamide).
  • Molecular properties: C₁₇H₁₇NO₃ (MW: 283.32 g/mol), smaller and more polar due to the oxygen atom .
  • Compound D: N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide Key differences:
  • Core: Styrylpyridine (vs. thiopheno-pyrimidine).
  • Substituents: Chlorophenyl and cyano groups enhance electrophilicity.
  • Synthesis : Achieved via reflux with sodium acetate (85% yield) .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight (g/mol) 463.61 519.72 ~450 (estimated) 283.32
H-Bond Donors 1 1 1 1
H-Bond Acceptors 5 6 5 3
LogP (Predicted) 4.54 5.07 4.20 (estimated) 2.80
Synthetic Yield Range Not reported 68–85% 68–74% 85%

Preparation Methods

Thiophene Ring Formation

The benzo[b]thiophene moiety is constructed by reacting 2-mercaptocyclohexanone with methyl vinyl ketone in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O) at 80–100°C for 6–8 hours. This step yields 3-methyl-4,5,6,7,8-pentahydrobenzo[b]thiophen-4-one with >85% purity.

Pyrimidine Annulation

The thiophene intermediate undergoes cyclization with guanidine hydrochloride in refluxing ethanol (78°C, 12 hours) to form the pyrimidine ring. Ammonium chloride is added to scavenge HCl, improving yields from 65% to 82%.

Key Reaction Parameters:

ParameterConditionImpact on Yield
Temperature78°COptimal
Reaction Time12 hoursMaximal
CatalystNH₄Cl (10 mol%)+17% yield

Thioacetamide Functionalization

The thioether linkage is introduced via nucleophilic substitution at the pyrimidine C2 position.

Thiolation of Pyrimidine

The pyrimidin-2-yl chloride intermediate (derived from POCl₃ treatment) reacts with thiourea in anhydrous DMF at 50°C for 4 hours, yielding the 2-mercapto derivative. Excess thiourea (1.5 equiv) ensures complete conversion.

Acetamide Coupling

The thiol group is alkylated with 2-chloro-N-(4-butylphenyl)acetamide using K₂CO₃ as a base in acetonitrile at 60°C. Triethylamine (2 equiv) enhances reaction efficiency by neutralizing HCl, achieving 89% isolated yield.

Comparative Analysis of Bases:

BaseSolventYield (%)Purity (%)
K₂CO₃Acetonitrile8995
NaHCO₃Acetonitrile7288
DBUDMF8192

Industrial-Scale Optimization

Continuous Flow Synthesis

Patent CN102140071A demonstrates that substituting batch reactors with continuous flow systems reduces reaction time by 40% and improves yield consistency (±2% variance). Key parameters include:

  • Residence Time : 8–10 minutes

  • Temperature Gradient : 50°C → 70°C

  • Catalyst Loading : 0.5 mol% Pd(OAc)₂

Purification Strategies

  • Crystallization : Ethyl acetate/hexane (3:1) recrystallization increases purity from 90% to 99.5%.

  • Chromatography : Silica gel column chromatography (EtOAc:hexane = 1:4) resolves regioisomeric impurities.

Mechanistic Insights

Cyclocondensation Pathway

DFT calculations reveal that the rate-determining step in pyrimidine formation is the nucleophilic attack of the guanidine nitrogen on the thiophene carbonyl carbon (ΔG‡ = 24.3 kcal/mol). Electron-donating groups on the thiophene lower this barrier by 3.1 kcal/mol.

Thioalkylation Kinetics

Pseudo-first-order kinetics (k = 0.18 h⁻¹) govern the acetamide coupling, with activation energy (Ea) of 45.2 kJ/mol. Polar aprotic solvents accelerate the reaction by stabilizing the transition state.

Challenges and Solutions

Regioselectivity Control

Competing N- vs. S-alkylation is mitigated by:

  • Steric Effects : Bulky 4-butylphenyl group directs substitution to sulfur.

  • Electronic Effects : Electron-deficient pyrimidine enhances thiol nucleophilicity.

Byproduct Formation

Major byproducts include:

  • Diacetylated Derivative (5–8%): Suppressed by limiting chloroacetamide stoichiometry to 1.1 equiv.

  • Oxidized Sulfone (3–5%): Avoided by conducting reactions under N₂ atmosphere.

Scalability and Cost Analysis

ParameterLab Scale (10 g)Pilot Scale (1 kg)
Total Yield72%68%
Raw Material Cost$420/g$38/g
Cycle Time96 hours120 hours

Economies of scale reduce costs by 91%, primarily through bulk solvent recovery and catalytic reuse .

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of this compound to achieve high yield and purity?

  • Methodological Answer : Synthesis requires multi-step organic reactions, including:

  • Step 1 : Formation of the benzothiopheno[2,3-d]pyrimidinone core via cyclocondensation under reflux conditions (e.g., using DMF as a solvent at 110°C for 12 hours).
  • Step 2 : Thioacetylation with N-(4-butylphenyl)-2-chloroacetamide, employing bases like triethylamine to deprotonate thiol intermediates .
  • Key Parameters : Temperature control (±2°C), solvent polarity (e.g., dichloromethane for stepwise reactivity), and stoichiometric ratios (e.g., 1:1.2 molar ratio of core to acetamide derivative).
  • Analytical Monitoring : Use TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) to track intermediates and final purity (>95%) .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR) for this compound?

  • Methodological Answer : Contradictions often arise from tautomerism in the pyrimidinone ring or residual solvent peaks.

  • Approach 1 : Use deuterated solvents (e.g., DMSO-d6) and 2D NMR (COSY, HSQC) to assign overlapping proton signals in the 6.5–8.5 ppm aromatic region .
  • Approach 2 : Compare experimental data with computational predictions (e.g., DFT-based NMR simulations) to validate structural assignments .
  • Case Example : A 2023 study resolved a 1H NMR discrepancy at δ 2.45 ppm (attributed to residual ethyl acetate) by repeated lyophilization .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the thioacetamide moiety in nucleophilic substitution reactions?

  • Methodological Answer : The sulfur atom in the thioacetamide group acts as a soft nucleophile, enabling reactions with α,β-unsaturated carbonyl compounds or alkyl halides.

  • Kinetic Studies : Pseudo-first-order kinetics under varying pH (optimal at pH 7–9) and temperature (ΔG‡ ≈ 45–50 kJ/mol) indicate a concerted SN2 mechanism .
  • Computational Support : Density functional theory (DFT) calculations show partial negative charge localization on sulfur (Mulliken charge: −0.32), enhancing nucleophilicity .
  • Experimental Validation : Trapping intermediates with TEMPO confirmed radical-free pathways in aerobic conditions .

Q. How do structural modifications (e.g., substituents on the phenyl ring) impact biological activity against enzyme targets?

  • Methodological Answer :

  • Comparative Analysis :
Substituent (R)Target Enzyme (IC50 ± SD, μM)Selectivity Ratio (vs. COX-2)
4-Butylphenyl12.3 ± 1.2 (COX-2)1.0 (reference)
4-Fluorophenyl8.9 ± 0.9 (COX-2)1.4
4-Nitrophenyl23.5 ± 2.1 (COX-2)0.5
Data synthesized from analogs in .
  • Key Trends : Electron-withdrawing groups (e.g., –NO₂) reduce potency due to steric hindrance, while hydrophobic substituents (e.g., –CF₃) enhance binding to hydrophobic enzyme pockets .
  • Validation : Molecular docking (AutoDock Vina) shows ∆G values correlate with IC50 (R² = 0.87) .

Q. What strategies mitigate batch-to-batch variability in crystallinity during scale-up?

  • Methodological Answer :

  • Crystallization Optimization : Use anti-solvent precipitation (e.g., water in DMF) with controlled cooling rates (0.5°C/min) to favor monoclinic P2₁/c polymorphs .
  • PAT Tools : In-line Raman spectroscopy monitors particle size distribution (target: 50–100 μm) to ensure consistency .
  • Case Study : A 2024 pilot-scale study reduced variability from ±15% to ±3% by implementing sonication-assisted nucleation .

Contradiction Analysis

Q. Why do some studies report conflicting solubility profiles in aqueous buffers?

  • Methodological Answer : Discrepancies arise from:

  • pH Dependency : Solubility increases from 0.1 mg/mL (pH 2) to 1.8 mg/mL (pH 7.4) due to deprotonation of the acetamide nitrogen .
  • Aggregation : Dynamic light scattering (DLS) reveals nanoparticle formation (>500 nm aggregates) at concentrations >2 mg/mL, falsely reported as "insoluble" in early studies .
  • Resolution : Use equilibrium solubility assays with 24-hour agitation and filtration (0.22 μm nylon filters) .

Data Generation & Validation

Q. What protocols validate the stability of this compound under long-term storage?

  • Methodological Answer :

  • Forced Degradation : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products (e.g., sulfoxide formation at RT = 4.2 min) .
  • Acceptance Criteria : ≤5% degradation under ICH Q1A guidelines.
  • Best Practices : Store in amber vials with desiccants (silica gel) at −20°C to prevent hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.